molecular formula C13H16O3 B13367981 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione

3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione

Katalognummer: B13367981
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: UGRMNNTYTYFTKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione is a spiro compound characterized by a unique spirocyclic structure. Spiro compounds are known for their intriguing conformational and configurational properties, which make them valuable in various fields of research and application .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione can be achieved through several synthetic routes. One common method involves the oxidative spiroannulation of phenolic derivatives. For instance, the compound can be synthesized from vanillin through a series of steps, including oxidation with lead (IV) acetate . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like lead (IV) acetate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield spiroethers or spirolactones, while reduction reactions can produce corresponding alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione has diverse applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex spiro compounds. In biology and medicine, spiro compounds are investigated for their potential therapeutic properties, including anti-inflammatory and kinase inhibitory activities . Additionally, the unique structural features of spiro compounds make them useful in material science and industrial applications.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione involves its interaction with specific molecular targets and pathways. For instance, spiro compounds have been shown to inhibit kinase activity by binding to ATP sites and modulating enzyme function . The precise molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione include other spirocyclic structures such as spiro[5.5]undecane derivatives with different substituents and functional groups . Examples include 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes .

Uniqueness: The uniqueness of 3-Hydroxy-5,5-dimethylspiro[55]undeca-2,7-diene-1,9-dione lies in its specific structural configuration and the presence of hydroxyl and diene functionalities

Eigenschaften

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

1-hydroxy-5,5-dimethylspiro[5.5]undeca-1,10-diene-3,9-dione

InChI

InChI=1S/C13H16O3/c1-12(2)8-10(15)7-11(16)13(12)5-3-9(14)4-6-13/h3,5,7,16H,4,6,8H2,1-2H3

InChI-Schlüssel

UGRMNNTYTYFTKU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C=C(C12CCC(=O)C=C2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.